[1-(Aminomethyl)cyclopropyl](thiophen-3-yl)methanol
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Overview
Description
1-(Aminomethyl)cyclopropylmethanol: is a chemical compound with the molecular formula C9H13NOS It is characterized by the presence of a cyclopropyl group attached to an aminomethyl moiety, which is further connected to a thiophen-3-yl group via a methanol linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Aminomethyl)cyclopropylmethanol typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through the reaction of an appropriate alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde, a secondary amine, and a compound containing an active hydrogen atom are reacted together.
Attachment of the Thiophen-3-yl Group: The thiophen-3-yl group can be attached through a nucleophilic substitution reaction, where a thiophene derivative reacts with a suitable electrophile.
Methanol Linkage Formation: The final step involves the formation of the methanol linkage, which can be achieved through a reduction reaction using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of 1-(Aminomethyl)cyclopropylmethanol may involve large-scale synthesis using similar reaction steps as described above. The process would be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the methanol group is oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group back to the methanol group using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophen-3-yl group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Regeneration of the methanol group.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, 1-(Aminomethyl)cyclopropylmethanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its structural features make it suitable for investigating the binding affinities and mechanisms of action of various biological targets.
Medicine
In medicine, 1-(Aminomethyl)cyclopropylmethanol may have potential therapeutic applications. Its ability to interact with specific molecular targets could lead to the development of new drugs for the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features may contribute to the creation of advanced polymers, coatings, and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)cyclopropylmethanol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target molecules, while the thiophen-3-yl group can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(Aminomethyl)cyclopropylmethanol
- Thiophene-Linked 1,2,4-Triazoles
- Thiophene Derivatives
Uniqueness
Compared to similar compounds, 1-(Aminomethyl)cyclopropylmethanol is unique due to its specific combination of functional groups The presence of the cyclopropyl group imparts rigidity to the molecule, while the aminomethyl and thiophen-3-yl groups provide opportunities for diverse chemical interactions
Biological Activity
1-(Aminomethyl)cyclopropylmethanol is a synthetic compound with potential biological significance due to its unique structural features, including a cyclopropyl ring, an aminomethyl group, and a thiophene moiety. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparison with related compounds.
The biological activity of 1-(Aminomethyl)cyclopropylmethanol is primarily attributed to its ability to interact with various biological macromolecules. The aminomethyl group can form hydrogen bonds with target molecules, while the thiophen-3-yl group can engage in π-π interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects such as:
- Antimicrobial Activity : By inhibiting bacterial growth through interference with cell wall synthesis or metabolic pathways.
- Antioxidant Properties : Potentially reducing oxidative stress by scavenging free radicals.
- Anti-inflammatory Effects : Modulating inflammatory responses through inhibition of pro-inflammatory cytokines.
Biological Activity Overview
Preliminary studies suggest that compounds structurally similar to 1-(Aminomethyl)cyclopropylmethanol exhibit significant biological activities. The following table summarizes key findings regarding its biological activities:
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to 1-(Aminomethyl)cyclopropylmethanol:
- Antimicrobial Studies : A study demonstrated that derivatives of this compound exhibited significant antimicrobial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.44 mg/mL .
- Antioxidant Activity : Research indicated that the compound could effectively reduce oxidative stress markers in vitro, suggesting its potential as an antioxidant agent.
- Anticancer Properties : A comparative analysis revealed that modifications to the thiophene or cyclopropyl components could enhance the anticancer efficacy against various cancer cell lines, including HeLa and A549 cells .
Comparative Analysis with Similar Compounds
The uniqueness of 1-(Aminomethyl)cyclopropylmethanol lies in its structural composition. The following table compares it with similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-Methyl-6-phenylnicotinic acid | Pyridine ring | Neuroprotective effects |
4-Aminobenzenesulfonamide | Sulfonamide group | Antimicrobial activity |
5-(Thiophen-2-yl)-1H-pyrazole | Pyrazole ring | Anti-inflammatory properties |
These comparisons highlight how the presence of both cyclopropane and thiophene functionalities enhances binding affinity and selectivity towards biological targets compared to simpler analogs.
Properties
Molecular Formula |
C9H13NOS |
---|---|
Molecular Weight |
183.27 g/mol |
IUPAC Name |
[1-(aminomethyl)cyclopropyl]-thiophen-3-ylmethanol |
InChI |
InChI=1S/C9H13NOS/c10-6-9(2-3-9)8(11)7-1-4-12-5-7/h1,4-5,8,11H,2-3,6,10H2 |
InChI Key |
RCOZSFMXVGLGRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CN)C(C2=CSC=C2)O |
Origin of Product |
United States |
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